molecular formula C21H23FN2O3 B4758737 ethyl [4-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate

ethyl [4-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate

Cat. No. B4758737
M. Wt: 370.4 g/mol
InChI Key: YJUZMIZERNRNNU-UHFFFAOYSA-N
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Description

Ethyl [4-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is commonly referred to as EFAP and is known to exhibit unique biochemical and physiological effects that make it a promising candidate for various therapeutic interventions. In

Mechanism of Action

EFAP works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, EFAP reduces the production of prostaglandins, thereby reducing inflammation and pain. EFAP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway which is responsible for regulating the antioxidant response in cells.
Biochemical and Physiological Effects:
EFAP has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain, protect against oxidative stress, and promote cell survival. EFAP has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of EFAP is its ability to selectively inhibit COX-2 without affecting the activity of COX-1. This makes EFAP a promising candidate for the development of anti-inflammatory drugs that do not have the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). However, one of the limitations of EFAP is its low solubility in water which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of EFAP. One area of research is the development of EFAP derivatives that have improved solubility and bioavailability. Another area of research is the study of EFAP in combination with other drugs for the treatment of various diseases. EFAP has also shown potential as a neuroprotective agent, and further research is needed to explore its potential in the treatment of neurodegenerative diseases.

Scientific Research Applications

EFAP has been extensively studied for its potential applications in medicine. The compound has shown promising results as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for various types of cancer. EFAP has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 2-[4-[[2-(4-fluorophenyl)pyrrolidine-1-carbonyl]amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-2-27-20(25)14-15-5-11-18(12-6-15)23-21(26)24-13-3-4-19(24)16-7-9-17(22)10-8-16/h5-12,19H,2-4,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUZMIZERNRNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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